6-O-methylnorlaudanosolinium 6-O-methylnorlaudanosolinium 6-O-methylnorlaudanosolinium is conjugate acid of 6-O-methylnorlaudanosoline arising from protonation of the isoquinoline nitrogen. It is a conjugate acid of a 6-O-methylnorlaudanosoline.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1953316
InChI: InChI=1S/C17H19NO4/c1-22-17-8-11-4-5-18-13(12(11)9-16(17)21)6-10-2-3-14(19)15(20)7-10/h2-3,7-9,13,18-21H,4-6H2,1H3/p+1
SMILES:
Molecular Formula: C17H20NO4+
Molecular Weight: 302.34 g/mol

6-O-methylnorlaudanosolinium

CAS No.:

Cat. No.: VC1953316

Molecular Formula: C17H20NO4+

Molecular Weight: 302.34 g/mol

* For research use only. Not for human or veterinary use.

6-O-methylnorlaudanosolinium -

Specification

Molecular Formula C17H20NO4+
Molecular Weight 302.34 g/mol
IUPAC Name 4-[(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl)methyl]benzene-1,2-diol
Standard InChI InChI=1S/C17H19NO4/c1-22-17-8-11-4-5-18-13(12(11)9-16(17)21)6-10-2-3-14(19)15(20)7-10/h2-3,7-9,13,18-21H,4-6H2,1H3/p+1
Standard InChI Key RHMGJTZOFARRHB-UHFFFAOYSA-O
Canonical SMILES COC1=C(C=C2C([NH2+]CCC2=C1)CC3=CC(=C(C=C3)O)O)O

Introduction

Chemical Structure and Properties

Molecular Structure

The basic structure of 6-O-methylnorlaudanosolinium consists of a tetrahydroisoquinoline core with a benzyl side chain. The molecule contains four oxygen atoms, primarily as hydroxyl and methoxy functional groups. The defining feature that distinguishes it from 6-O-methylnorlaudanosoline is the protonated nitrogen in the isoquinoline ring, giving the molecule its positive charge .

Structural Identifiers

The compound can be identified through several standardized chemical notations:

Identifier TypeValue
IUPAC Name4-[(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl)methyl]benzene-1,2-diol
Standard InChIInChI=1S/C17H19NO4/c1-22-17-8-11-4-5-18-13(12(11)9-16(17)21)6-10-2-3-14(19)15(20)7-10/h2-3,7-9,13,18-21H,4-6H2,1H3/p+1
Standard InChIKeyRHMGJTZOFARRHB-UHFFFAOYSA-O
Canonical SMILESCOC1=C(C=C2C([NH2+]CCC2=C1)CC3=CC(=C(C=C3)O)O)O

Stereochemistry

Stereoisomers

6-O-methylnorlaudanosolinium can exist in two stereoisomeric forms based on the configuration at the C-1 position of the tetrahydroisoquinoline nucleus:

  • (R)-6-O-methylnorlaudanosolinium: The R-configuration is characterized by specific spatial arrangement around the chiral carbon. Its InChI includes the stereochemical descriptor "/t13-/m1/s1" .

  • (S)-6-O-methylnorlaudanosolinium: The S-configuration represents the opposite stereochemistry at the chiral carbon. The corresponding neutral form has been documented in various databases including ChEBI (ID: 27460) .

Structural Differences Between Stereoisomers

The two stereoisomers differ in their three-dimensional spatial arrangement but share identical connectivity and elemental composition. The R-isomer has a specific InChIKey (RHMGJTZOFARRHB-CYBMUJFWSA-O) , while the S-isomer's neutral form has the InChIKey RHMGJTZOFARRHB-ZDUSSCGKSA-N . This stereochemical difference may influence biological activity and interactions with cellular targets.

Natural Sources and Occurrence

Presence in Erythrina Species

The unprotonated form, (S)-6-O-methylnorlaudanosoline, has been reported in Erythrina crista-galli (Common Coral Tree) , suggesting that the protonated form may also be present or formed under physiological conditions. Erythrina crista-galli is a flowering tree in the family Fabaceae, native to Argentina, Uruguay, Bolivia, southern Brazil, and Paraguay .

Botanical Characteristics of Source Plant

Erythrina crista-galli is a small, deciduous tree growing 5-8 meters tall (occasionally reaching 10 meters). It features:

  • Spiny branches and woody trunk reaching 50 cm in circumference

  • Red flowers arranged in raceme inflorescences

  • Compound leaves with three triangular leaflets

  • Seed pods 3-8 inches long containing bean-shaped seeds

The tree is the national tree of Argentina and its flower serves as the national flower of both Argentina and Uruguay . It grows well in moist, sandy, well-drained soils and is winter hardy to USDA Zone 9, with root hardiness extending to Zone 8 .

Physical and Chemical Properties

Molecular Properties

The physical and chemical properties of 6-O-methylnorlaudanosolinium include:

PropertyValue
Molecular Weight302.34 g/mol
Molecular FormulaC17H20NO4+
Charge+1 (cationic)
Functional GroupsHydroxyl, methoxy, protonated amine

Predicted Collision Cross Section

PubChemLite provides predicted collision cross section values for various adducts of the unprotonated form, which may be relevant to understanding the behavior of the protonated species:

Adductm/zPredicted CCS (Ų)
[M+H]+302.13868170.6
[M+Na]+324.12062183.6
[M+NH4]+319.16522177.4
[M+K]+340.09456177.6
[M-H]-300.12412172.9
[M+Na-2H]-322.10607175.3
[M]+301.13085173.0
[M]-301.13195173.0

These values, while reported for the related compound, provide insight into the potential behavior of 6-O-methylnorlaudanosolinium in analytical techniques such as ion mobility spectrometry .

Biochemical Relationship and Significance

Relationship to Other Alkaloids

6-O-methylnorlaudanosolinium belongs to the benzylisoquinoline alkaloid family, which includes important compounds such as morphine, codeine, and berberine. The compound's neutral form, 6-O-methylnorlaudanosoline, is functionally related to norlaudanosoline and serves as an intermediate in various alkaloid biosynthetic pathways .

Parent-Child Compound Relationships

The compound has documented parent-child relationships in chemical databases. For the R-isomer, the parent compound is listed as CID 15720267 (4-[[(1R)-7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]benzene-1,2-diol) . This relationship helps in understanding the compound's place in metabolic pathways and chemical transformations.

Analytical Considerations

Mass Spectrometry Detection

For analytical purposes, particularly in mass spectrometry, the molecular ion [M]+ of 6-O-methylnorlaudanosolinium would be expected at m/z 302.34. This represents an important parameter for detection and identification of the compound in complex matrices .

Specimen Preparation

When analyzing this compound from natural sources, typical extraction procedures for alkaloids would likely be employed. These may include:

  • Acid-base extraction techniques leveraging the compound's basicity

  • Chromatographic separation methods

  • Confirmation through mass spectrometry and NMR spectroscopy

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